

# Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)

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## Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2,5-dimethylpyrimidine**, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

## Core Compound Properties

**4-Chloro-2,5-dimethylpyrimidine** is a substituted pyrimidine ring, a structural motif of significant interest in the development of bioactive molecules. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	75712-74-2	
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	
Molecular Weight	142.59 g/mol	
Boiling Point	82-83 °C (18 mmHg)	
Appearance	Expected to be a liquid or low-melting solid.	
Solubility	Soluble in common organic solvents.	

## Synthesis of 4-Chloro-2,5-dimethylpyrimidine

The primary synthetic route to **4-Chloro-2,5-dimethylpyrimidine** involves the chlorination of the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-one. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl<sub>3</sub>).<sup>[1]</sup>

### General Experimental Protocol: Chlorination of 2,5-dimethylpyrimidin-4-one

The following is a representative protocol for the chlorination of a hydroxypyrimidine, adapted for the synthesis of **4-Chloro-2,5-dimethylpyrimidine**.<sup>[1]</sup>

Materials:

- 2,5-dimethylpyrimidin-4-one
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Triethylamine (or another suitable organic base)
- Ethyl acetate (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution

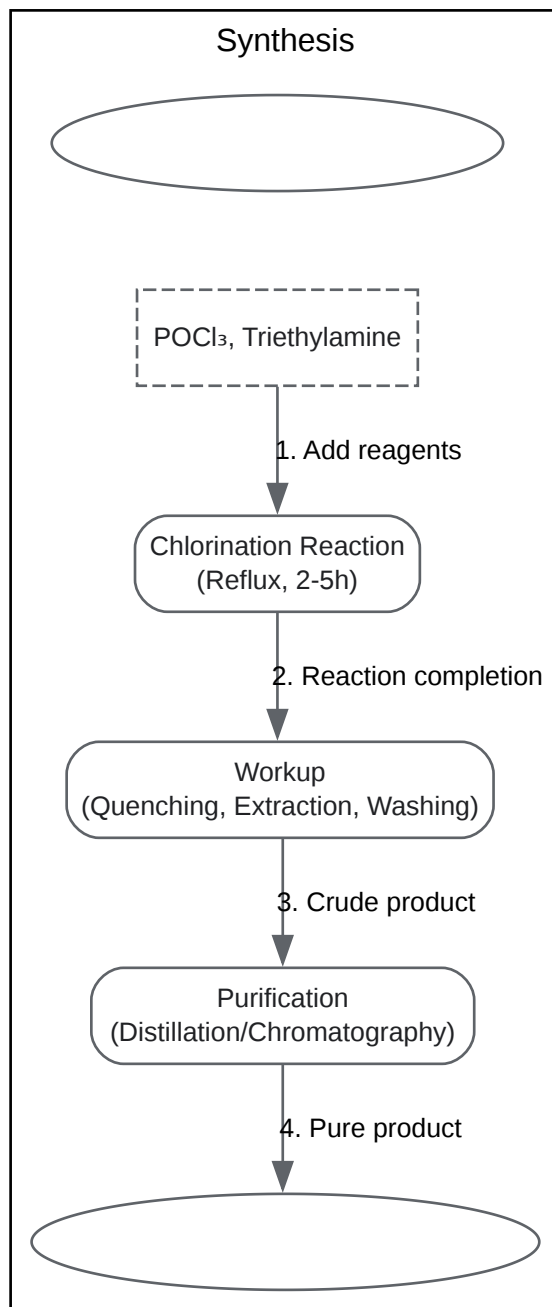
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Ice

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,5-dimethylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).<sup>[1]</sup>
- Cool the mixture to 5-10 °C using an ice bath.<sup>[1]</sup>
- Slowly add triethylamine (0.3-0.7 eq) dropwise to the cooled suspension. An exothermic reaction may be observed.<sup>[1]</sup>
- After the addition is complete, warm the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).<sup>[1]</sup>
- After completion, cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.<sup>[1]</sup>
- Carefully pour the residue onto crushed ice with stirring.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by distillation or chromatography if necessary.

## Synthesis Workflow Diagram

## General Synthesis of 4-Chloro-2,5-dimethylpyrimidine



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Caption: General workflow for the synthesis of **4-Chloro-2,5-dimethylpyrimidine**.

## Predicted Spectroscopic Data

While specific experimental spectra for **4-Chloro-2,5-dimethylpyrimidine** are not readily available in the public domain, the following tables provide predicted spectroscopic data based on the analysis of similar compounds and general principles of spectroscopy.

### Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.4-8.6	Singlet	1H	Pyrimidine C6-H
~2.6-2.8	Singlet	3H	Pyrimidine C2-CH <sub>3</sub>
~2.3-2.5	Singlet	3H	Pyrimidine C5-CH <sub>3</sub>

### Predicted $^{13}\text{C}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~165-168	Pyrimidine C4-Cl
~160-163	Pyrimidine C2
~158-160	Pyrimidine C6
~125-130	Pyrimidine C5
~23-26	Pyrimidine C2-CH <sub>3</sub>
~15-18	Pyrimidine C5-CH <sub>3</sub>

### Predicted Mass Spectrometry Data

m/z	Interpretation
142/144	Molecular ion ( $\text{M}^+$ ) peak with ~3:1 intensity ratio due to $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes.
107	Loss of chlorine radical ( $\text{M}^+ - \text{Cl}$ ).
Other	Fragmentation of the pyrimidine ring.

### Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3050-3150	Aromatic C-H stretch
~2850-3000	Aliphatic C-H stretch (methyl)
~1550-1600	C=N and C=C ring stretching
~1400-1500	C=C ring stretching
~1000-1200	C-Cl stretch

## Reactivity and Applications in Drug Development

The 4-chloro substituent on the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.

## Nucleophilic Aromatic Substitution

**4-Chloro-2,5-dimethylpyrimidine** readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to afford 4-substituted-2,5-dimethylpyrimidines. This reaction is a fundamental transformation for introducing diverse functionalities to the pyrimidine core.[\[2\]](#)

## General Experimental Protocol: Amination of 4-Chloro-2,5-dimethylpyrimidine

The following is a general procedure for the reaction of a 4-chloropyrimidine with an amine.[\[2\]](#)

Materials:

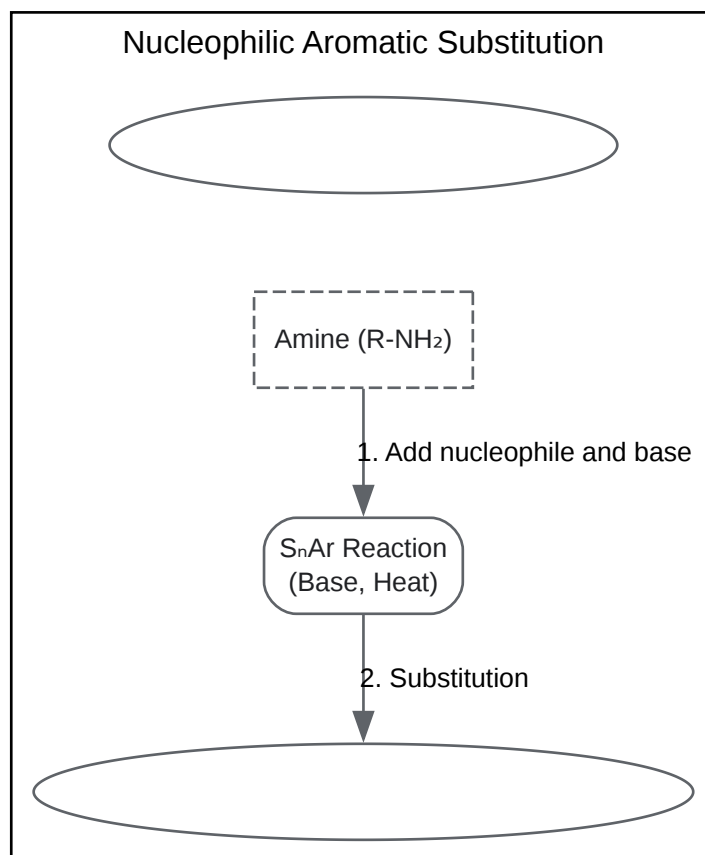
- **4-Chloro-2,5-dimethylpyrimidine**
- Primary or secondary amine (1.0-1.2 eq)
- A non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub>, triethylamine, or diisopropylethylamine) (2.0 eq)
- Solvent (e.g., water, ethanol, DMF, or NMP)

#### Procedure:

- In a reaction vessel, dissolve **4-Chloro-2,5-dimethylpyrimidine** (1.0 eq) in a suitable solvent.
- Add the amine nucleophile (1.0-1.2 eq) to the solution.
- Add the non-nucleophilic base (2.0 eq).
- Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.[\[2\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The residue can be purified by standard techniques such as extraction, crystallization, or column chromatography.

## Reactivity Workflow Diagram

## General Reactivity of 4-Chloro-2,5-dimethylpyrimidine

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Caption: General scheme for the nucleophilic aromatic substitution of **4-Chloro-2,5-dimethylpyrimidine**.

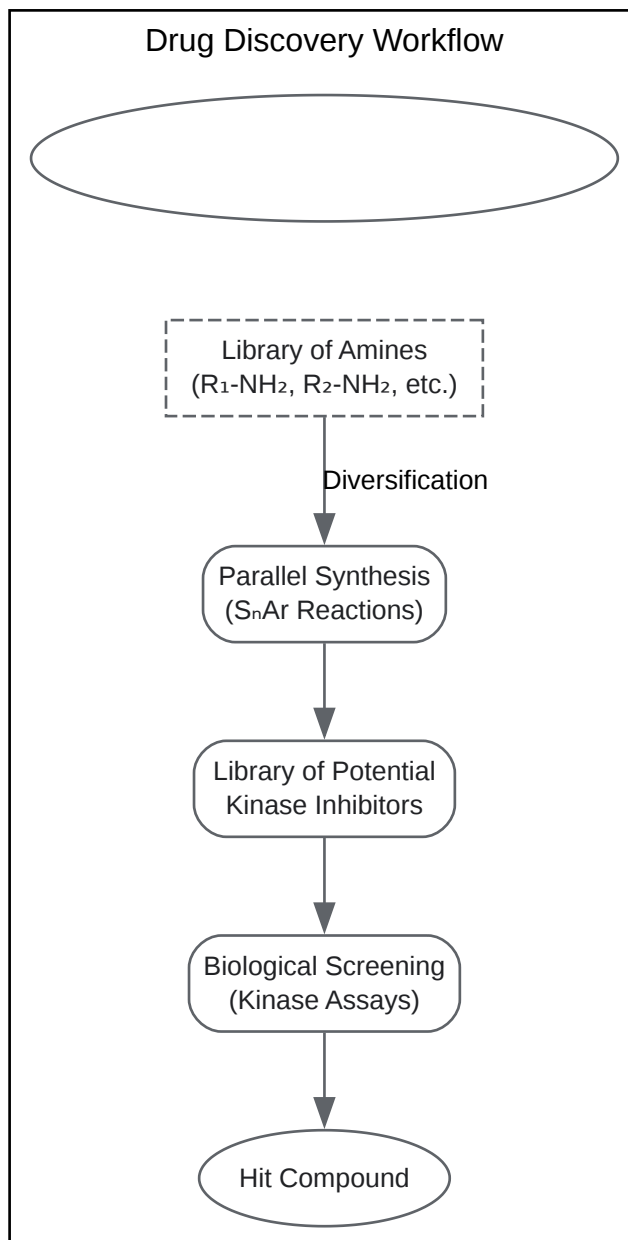
## Application as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is a common core structure in many approved and investigational kinase inhibitors. **4-Chloro-2,5-dimethylpyrimidine** serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors by introducing various amine-containing fragments at the C4-position.

## Conceptual Role in Kinase Inhibitor Synthesis



## Role as a Building Block for Kinase Inhibitors



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## References

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